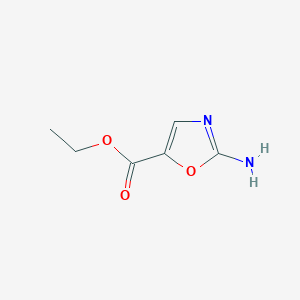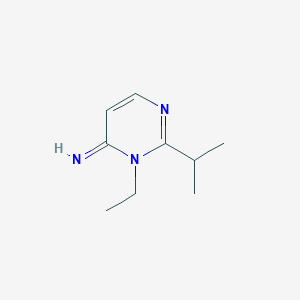
2-Iodo-5-phenylpyridine
Übersicht
Beschreibung
2-Iodo-5-phenylpyridine is a chemical compound with the molecular formula C11H8IN . It has a molecular weight of 281.1 and is characterized by a structure that contains a total of 22 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 pyridine .
Molecular Structure Analysis
The molecular structure of 2-Iodo-5-phenylpyridine is characterized by an iodine atom attached to the second carbon of a pyridine ring, which is further substituted at the fifth position by a phenyl group . The structure contains a total of 22 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 pyridine .Physical And Chemical Properties Analysis
2-Iodo-5-phenylpyridine has a molecular weight of 281.1 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
2-Phenylpyridine derivatives, which include 2-Iodo-5-phenylpyridine, have been found to have significant insecticidal activity against pests such as Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus . The compounds were synthesized using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions .
Synthesis of Novel Compounds
2-Iodo-5-phenylpyridine can be used in the synthesis of novel compounds. For instance, a series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized . The reaction conditions in each step are mild, and the product is easy to separate .
Catalyst in Chemical Reactions
2-Iodo-5-phenylpyridine can act as a catalyst in chemical reactions. For example, Pd (II) catalyzed regioselective ortho arylation of 2-arylpyridines, 1-phenyl-1H-pyrazoles, and N-pyridinylcarbazoles with diaryliodonium salts . This C–C bond formation methodology is applicable for a wide array of heterocyclic scaffolds to deliver desired arylated products in good yields .
Development of New Pesticides
2-Iodo-5-phenylpyridine can be used in the development of new pesticides. Pyridine derivatives exhibit various biological activities and are generally used to protect crops . Therefore, 2-Iodo-5-phenylpyridine has the potential to lead to the discovery of novel and effective pesticides .
Research in Signaling Pathways
2-Iodo-5-phenylpyridine may have applications in research areas related to signaling pathways . However, more research is needed to explore this potential application.
Drug Synthesis
2-Iodo-5-phenylpyridine can be used in the synthesis of drugs. The ability to selectively form C–C bonds via C–H bond activation makes it a valuable tool in the late-stage synthesis of drugs .
Eigenschaften
IUPAC Name |
2-iodo-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEKXUIQUYRHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459195 | |
| Record name | 2-IODO-5-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-phenylpyridine | |
CAS RN |
120281-56-3 | |
| Record name | 2-IODO-5-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Q & A
Q1: What is the main advantage of the presented synthesis method for 2-iodo-5-phenylpyridine?
A1: The paper describes a method for preparing 2-iodo-5-phenylpyridine using a non-pressurized reaction, which increases safety and stability for mass production []. The process uses readily available starting materials and avoids corrosive reagents, aligning with green chemistry principles by reducing environmental hazards [].
Q2: What is the significance of the high yield and purity achieved in this synthesis?
A2: Achieving high yield and purity is crucial for any chemical synthesis, especially on an industrial scale. High yield minimizes waste and reduces the cost of production. High purity ensures that the desired product is obtained without significant contamination from byproducts, which could complicate further applications or require additional purification steps [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














